tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate
Description
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a heterocyclic carbamate derivative characterized by a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 2. Its molecular formula is C₈H₁₀F₃N₃O₂S, with a molecular weight of 269.25 g/mol and CAS number 1823257-56-2 . The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions, with a reported purity of 95% in commercial catalogues . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the electron-withdrawing CF₃ group influences reactivity and metabolic resistance in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-7(2,3)16-6(15)12-5-14-13-4(17-5)8(9,10)11/h1-3H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNFDJPONYXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate generally involves the formation of the thiadiazole ring followed by the introduction of the carbamate group. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide. Subsequent attachment of the tert-butyl carbamate is typically achieved via nucleophilic substitution reactions.
Industrial Production Methods: Industrial-scale production may involve optimized synthetic routes to enhance yield and purity. This often includes steps such as high-temperature reactions, use of catalysts, and automated purification techniques like column chromatography or recrystallization to ensure large-scale feasibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: May involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium hydroxide or organic amines.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, hydrazides, and thiocarbonyl compounds for synthesis. Reaction conditions may involve controlled temperature, inert atmosphere (e.g., nitrogen or argon), and solvent systems like dichloromethane or ethanol.
Major Products Formed: Reaction products vary based on the type of reaction performed. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions could produce a range of substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, leading to new materials and complex molecules.
Biology: Investigations into its biological activity have revealed potential antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development.
Medicine: Research explores its role in drug design, particularly in creating novel therapeutics targeting specific biochemical pathways and diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications due to its unique structural features and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. The thiadiazole ring and carbamate moiety are involved in binding to enzymes and receptors, modulating their activity. Molecular targets may include kinases, proteases, and ion channels, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
tert-butyl N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]carbamate
- Key Differences : Replaces the -CF₃ group with a tributylstannyl (-Sn(C₄H₉)₃) substituent.
- Molecular Weight : Higher (~500–600 g/mol) due to the bulky tin moiety.
- Applications : The stannyl group enables participation in Stille cross-coupling reactions, making it valuable in constructing complex aryl/heteroaryl systems. In contrast, the -CF₃ group in the parent compound is inert in such reactions but improves lipophilicity .
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Key Differences : Substitutes the Boc carbamate with a benzenesulfonamide group.
- Reactivity : The sulfonamide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the Boc carbamate in the parent compound offers better deprotection efficiency under acidic conditions .
Oxadiazole-Based Analogues
tert-butyl((5-((3-fluoro-5-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate
- Substituents : Features a chiral methylbutyl chain and a fluorophenylthio group.
- Bioactivity : The stereochemistry and fluorinated aryl group may enhance selectivity in enzyme inhibition, though the parent compound’s simpler structure offers synthetic accessibility .
Carbamate Derivatives with Varied Heterocycles
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate
Thiazol-5-ylmethyl carbamates
- Core Structure : Thiazole instead of thiadiazole.
- Functionality : The thiazole’s sulfur atom participates in metal coordination, useful in catalysis. However, the parent compound’s thiadiazole offers greater thermal stability due to its fused aromatic system .
Comparative Data Table
| Property/Compound | This compound | tert-butyl N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]carbamate | tert-butyl (5-((3-fluoro-5-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 269.25 | ~550 | ~450 |
| Key Functional Groups | -CF₃, Boc carbamate | -Sn(C₄H₉)₃, Boc carbamate | -CF₃, fluorobenzylthio, Boc carbamate |
| Reactivity | Stable under basic conditions; -CF₃ inert | Participates in Stille coupling | Thioether oxidation susceptibility |
| Bioactivity Relevance | Drug intermediate for kinase inhibitors | Transition-metal catalysis | Antimicrobial candidate |
| Synthetic Yield | Not explicitly reported | Not explicitly reported | ~60–70% (estimated from analogous syntheses ) |
Biological Activity
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the synthesis, characterization, and biological activity of this specific compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with carbamates. The compound can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the IR spectrum may show characteristic absorption bands corresponding to functional groups present in the molecule.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Wavelength/Frequency | Assignment |
|---|---|---|
| IR | 1724 cm | C=O Stretch |
| IR | 3414 cm | O-H Stretch |
| NMR | δ 7.2 - 8.0 ppm | Aromatic Protons |
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various thiadiazole-based compounds against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed that compounds similar to this compound demonstrated notable inhibition zones against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, thiadiazole derivatives have shown antifungal activity. A comparative study highlighted that certain derivatives exhibited inhibitory effects against Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of thiadiazole compounds has also been investigated. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspases and modulation of cell cycle proteins .
Case Studies
- Antibacterial Evaluation : A study published in Bionatura assessed the antibacterial efficacy of newly synthesized thiadiazole derivatives against common pathogenic bacteria. The results indicated that compounds with a trifluoromethyl group displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cells (MCF-7). The study found that certain derivatives led to significant reductions in cell viability and induced apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

